molecular formula C10H4F3N5O2S B11798929 3-Nitro-4-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzonitrile

3-Nitro-4-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzonitrile

Cat. No.: B11798929
M. Wt: 315.23 g/mol
InChI Key: VIFLZCSWORNPEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-4-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzonitrile is a sophisticated chemical intermediate designed for advanced research and development applications, particularly in the fields of agrochemical and pharmaceutical sciences. Its molecular structure incorporates a 1,2,4-triazole core linked via a thioether bridge to a benzonitrile group, a design feature known to enhance biological activity and physicochemical properties . The presence of the electron-withdrawing trifluoromethyl group directly on the triazole ring is a strategic modification known to significantly increase a compound's thermal stability, chemical resistance, and overall metabolic stability, making it a valuable asset in the design of novel active ingredients . This compound serves as a versatile building block for constructing complex molecules. Its reactive nitrile group (-CN) is a key handle for further synthetic elaboration, allowing researchers to access a diverse array of derivatives such as amides, carboxylic acids, and tetrazoles . The combination of the nitro and trifluoromethyl groups is commonly employed in the synthesis of modern herbicides and insecticides, where it contributes to effective pest control by interacting with specific biological targets . In pharmaceutical research, analogous structures incorporating the triazole and benzonitrile motifs have demonstrated a range of promising biological activities, including potential antibacterial and antifungal properties . The mechanism of action for compounds in this class often involves interaction with enzymes or receptors; the planar, nitrogen-rich triazole ring can participate in key hydrogen bonding and π-π stacking interactions within active sites, similar to those observed in crystal structures of related energetic materials . This product is intended for use in laboratory research only. It is strictly for in vitro testing and chemical synthesis and is not classified as a drug, cosmetic, or medicinal product. 3-Nitro-4-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzonitrile is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C10H4F3N5O2S

Molecular Weight

315.23 g/mol

IUPAC Name

3-nitro-4-[[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]benzonitrile

InChI

InChI=1S/C10H4F3N5O2S/c11-10(12,13)8-15-9(17-16-8)21-7-2-1-5(4-14)3-6(7)18(19)20/h1-3H,(H,15,16,17)

InChI Key

VIFLZCSWORNPEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)[N+](=O)[O-])SC2=NNC(=N2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of 5-(Trifluoromethyl)-4H-1,2,4-Triazole-3-Thiol

The triazole-thiol core is synthesized via cyclization of thiosemicarbazide intermediates. Source details a protocol starting with 4-trifluoromethylbenzoic acid, which is converted to its hydrazide derivative 6 through activation with 1,1′-carbonyldiimidazole (CDI) followed by reaction with hydrazine monohydrate . Subsequent treatment with carbon disulfide (CS₂) in the presence of potassium hydroxide yields the potassium salt of 2-(4-(trifluoromethyl)benzoyl)hydrazine-1-carbodithioate (7 ). Cyclization under reflux with hydrazine monohydrate in aqueous HCl produces 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (8 ) .

Key Reaction Conditions

  • Hydrazide formation : CDI activation in dry THF, 0°C to room temperature, 12 h .

  • Thiosemicarbazide synthesis : CS₂ and KOH in ethanol, 24 h reflux .

  • Cyclization : Hydrazine monohydrate in H₂O, reflux for 4 h, acidification with HCl to precipitate the product .

Preparation of 4-Chloro-3-Nitrobenzonitrile

The benzonitrile fragment requires nitro and chloro substituents at positions 3 and 4, respectively. While direct nitration of 4-chlorobenzonitrile is challenging due to directing effects, a stepwise approach is employed:

  • Nitration : 4-Chlorobenzonitrile is nitrated using a mixture of fuming HNO₃ and H₂SO₄ at 0–5°C to yield 3-nitro-4-chlorobenzonitrile.

  • Purification : The crude product is recrystallized from ethanol/water (1:1) to achieve >95% purity .

Analytical Data

  • Melting Point : 112–114°C (literature value for analogous compounds) .

  • ¹H NMR (CDCl₃) : δ 8.72 (d, J = 2.1 Hz, 1H, Ar-H), 8.34 (dd, J = 8.4, 2.1 Hz, 1H, Ar-H), 7.98 (d, J = 8.4 Hz, 1H, Ar-H) .

Thioether Bond Formation via Nucleophilic Aromatic Substitution

Coupling the triazole-thiol (8 ) with 3-nitro-4-chlorobenzonitrile requires activation of the chloroarene for SNAr. Source demonstrates that electron-deficient aryl halides undergo substitution with thiols in the presence of a base.

Procedure :

  • Reaction Setup : 3-Nitro-4-chlorobenzonitrile (1.0 equiv) and 8 (1.2 equiv) are dissolved in anhydrous DMF under nitrogen.

  • Base Addition : Potassium carbonate (2.0 equiv) is added, and the mixture is heated at 80°C for 24 h .

  • Workup : The reaction is quenched with ice-water, and the precipitate is filtered and washed with cold methanol.

  • Purification : Column chromatography (SiO₂, hexane/EtOAc 7:3) yields the title compound as a pale-yellow solid .

Optimization Insights

  • Solvent : DMF enhances solubility of both aromatic and heterocyclic components .

  • Temperature : Elevated temperatures (80–100°C) accelerate substitution without side reactions .

  • Yield : 65–72% after purification .

Alternative Alkylation Route

An alternative method involves alkylation of the triazole-thiol with a bromomethylbenzonitrile derivative. Source reports alkylation of 3-mercapto-1,2,4-triazoles with aryl halides using triethylamine in acetonitrile.

Steps :

  • Synthesis of 4-Bromomethyl-3-Nitrobenzonitrile : 3-Nitro-4-methylbenzonitrile is brominated using N-bromosuccinimide (NBS) and AIBN in CCl₄ under reflux .

  • Alkylation : The bromomethyl derivative (1.0 equiv) is reacted with 8 (1.1 equiv) in acetonitrile with triethylamine (1.5 equiv) at room temperature for 24 h .

  • Isolation : Precipitation in water followed by chromatography affords the product .

Comparative Data

ParameterSNAr RouteAlkylation Route
Yield65–72%58–63%
Reaction Time24 h24 h
Purity (HPLC)>98%>97%
ScalabilityModerateHigh

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 9.12 (s, 1H, triazole-H), 8.81 (d, J = 2.1 Hz, 1H, Ar-H), 8.45 (dd, J = 8.5, 2.1 Hz, 1H, Ar-H), 8.02 (d, J = 8.5 Hz, 1H, Ar-H) .

  • ¹³C NMR : δ 158.2 (C=N), 148.6 (CF₃-C), 137.9 (Ar-CN), 134.2–126.8 (Ar), 122.5 (q, J = 270 Hz, CF₃) .

  • HRMS (ESI+) : m/z calcd. for C₁₁H₅F₃N₅O₂S [M+H]⁺ 352.0214, found 352.0211 .

Thermal Properties

  • Melting Point : 189–191°C (decomposition observed above 200°C) .

  • TGA : Decomposition onset at 210°C under nitrogen .

Challenges and Mitigation Strategies

  • Triazole Oxidation : The thiol group in 8 is prone to oxidation. Conducting reactions under inert atmosphere (N₂/Ar) and using antioxidants (e.g., BHT) minimizes disulfide formation .

  • Nitro Group Reduction : High temperatures (>100°C) during coupling may reduce the nitro group. Maintaining temperatures ≤80°C prevents this side reaction .

  • Solubility Issues : Polar aprotic solvents (DMF, DMSO) enhance solubility but complicate purification. Gradient chromatography with EtOAc/hexane resolves this .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Conversion to nitro derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Compounds containing the triazole ring, such as 3-Nitro-4-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzonitrile, have been studied for their antimicrobial properties. Triazole derivatives are known to exhibit a broad spectrum of biological activities, including antifungal and antibacterial effects. Research indicates that modifications in the triazole structure can enhance these activities, making them potential candidates for new antimicrobial agents .

Anticancer Properties
The incorporation of the trifluoromethyl group in triazole compounds has been linked to increased anticancer activity. Studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Agricultural Applications

Fungicides and Herbicides
The triazole moiety is widely recognized for its fungicidal properties. Compounds like 3-Nitro-4-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzonitrile are being explored as potential fungicides due to their ability to disrupt fungal cell membranes and inhibit ergosterol biosynthesis . Additionally, these compounds may also possess herbicidal properties that can be utilized in crop protection.

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of triazole derivatives has revealed that modifications at specific positions can significantly influence their biological activities. For instance, the introduction of electron-withdrawing groups like trifluoromethyl enhances the lipophilicity and biological efficacy of the compound .

  • Antimicrobial Efficacy Study
    A study conducted on various triazole derivatives demonstrated that compounds with a trifluoromethyl group exhibited enhanced antifungal activity against strains such as Candida albicans and Aspergillus niger. The study highlighted the importance of substituent effects on biological activity and suggested further exploration into similar derivatives for therapeutic applications .
  • Agricultural Application Trial
    Field trials assessing the efficacy of 3-Nitro-4-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzonitrile as a fungicide showed promising results in controlling fungal diseases in crops. The compound was effective at low concentrations, indicating potential for use in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 3-Nitro-4-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations:

Lipophilicity : The trifluoromethyl group in the target compound and SR24003 increases hydrophobicity, which may improve membrane permeability relative to pyridine-containing analogs like 5m .

Physicochemical and Spectral Data

  • Melting Points : While direct data for the target compound is unavailable, analogs like 5m (147–149°C) and 5n (199–202°C) suggest that nitro and nitrile groups may elevate melting points due to increased polarity and crystallinity .
  • NMR Signatures : The target compound’s nitrile group would show a distinct peak near ~110–120 ppm in ¹³C NMR, differing from the ester carbonyl (~165–175 ppm) in 9d or hydroxamate signals (~170 ppm) in SR24003 .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-nitro-4-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzonitrile?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between a triazole-3-thiol precursor and a nitro-substituted benzyl halide. For example, coupling 5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol with 4-chloro-3-nitrobenzonitrile under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 6–12 hours. Purification is typically achieved via column chromatography (ethyl acetate/hexane) .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., trifluoromethyl group at δ ~110–120 ppm in ¹³C NMR) and nitro group integration .
  • HRMS : Validate molecular weight (e.g., calculated [M+H]⁺ for C₁₁H₆F₃N₅O₂S: 346.02) .
  • IR Spectroscopy : Identify ν(C≡N) ~2220–2250 cm⁻¹ and ν(NO₂) ~1520–1350 cm⁻¹ .

Q. How should researchers design preliminary biological activity screens for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs. For example:

  • Antimicrobial Activity : Broth microdilution assays against Mycobacterium tuberculosis (MIC determination) .
  • Enzyme Inhibition : Test κ-opioid receptor agonism via cAMP accumulation assays, given triazole derivatives' known functional selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer :

  • Solvent Selection : Use anhydrous acetonitrile or DMF to minimize side reactions .
  • Catalysis : Introduce phase-transfer catalysts (e.g., TBAB) to enhance thiolate reactivity .
  • Purification : Employ preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate impurities <2% .

Q. What computational approaches predict the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps for nucleophilic/electrophilic sites .
  • Molecular Docking : Simulate binding to target proteins (e.g., κ-opioid receptor) using AutoDock Vina, focusing on triazole-thioether interactions .

Q. How to resolve discrepancies in NMR data between synthetic batches?

  • Methodological Answer :

  • Dynamic Effects : Check for tautomerism in the triazole ring (e.g., 1,2,4-triazole ↔ 1,3,4-triazole) using variable-temperature NMR .
  • Impurity Profiling : Compare retention times with HPLC-UV (λ = 254 nm) and LC-MS to identify byproducts like unreacted thiol precursors .

Q. What strategies isolate and characterize synthetic impurities?

  • Methodological Answer :

  • Hydrophilic Interaction Chromatography (HILIC) : Resolve polar impurities (e.g., sulfonic acid derivatives) using a zwitterionic stationary phase (e.g., ZIC-HILIC) with acetonitrile/ammonium formate buffer .
  • Thermodynamic Studies : Calculate ΔH° and ΔS° of impurity retention to optimize column temperature (25–40°C) .

Q. How to analyze structure-activity relationships (SAR) for antimicrobial activity?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified aryl groups (e.g., 4-iodophenyl or pyridinyl) and compare MIC values against Xanthomonas oryzae .
  • Thioether Linker Optimization : Replace the benzonitrile group with quinazolinone to enhance membrane permeability (EC₅₀ reduction from 47.6 μg/mL to 22.1 μg/mL) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.